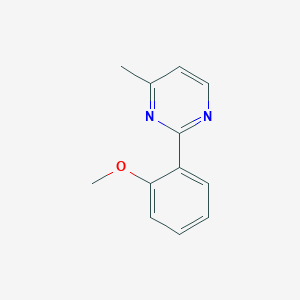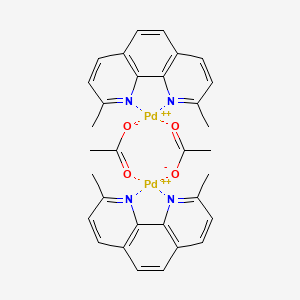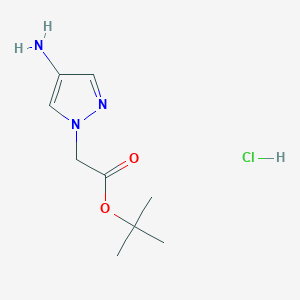
tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride typically involves the reaction of tert-butyl acetate with 4-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- tert-Butyl (4-amino-1H-pyrazol-1-yl)methylphenylcarbamate
- tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)-1-piperidinecarboxylate
- tert-Butyl 1-methyl-1H-imidazol-4-ylcarbamate
Uniqueness
tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H16ClN3O2 |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
tert-butyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12;/h4-5H,6,10H2,1-3H3;1H |
InChIキー |
KFUZIHMJCYIGET-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


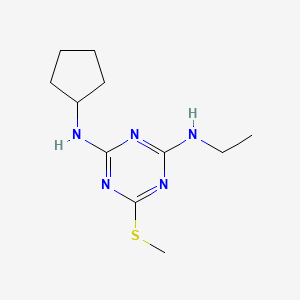
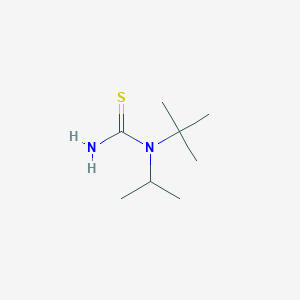
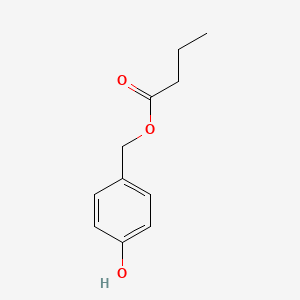
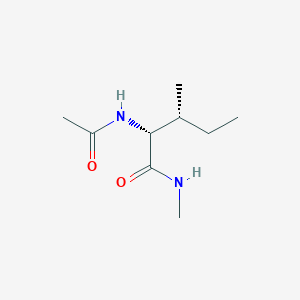
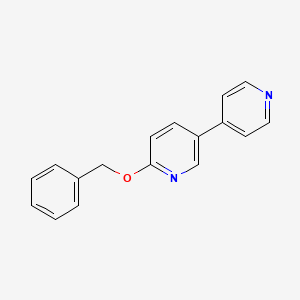
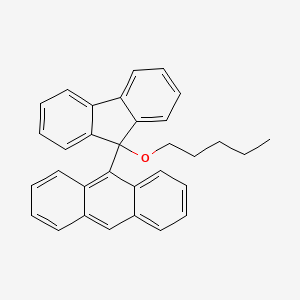



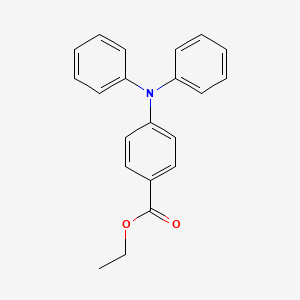
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
